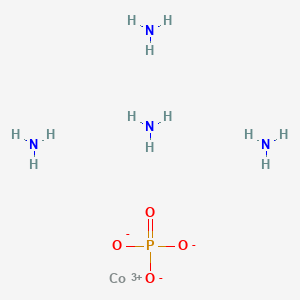
Ethylammonium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Ethylammonium nitrate can be synthesized through several methods:
Reaction between ethanol and ammonia:
Reductive amination of acetaldehyde: This method involves the reaction of acetaldehyde with ammonia and hydrogen to produce ethylaminium.
Hydrogenation of nitro compounds: This compound can also be obtained by the hydrogenation of nitro compounds in the presence of a nickel catalyst.
Analyse Chemischer Reaktionen
Ethylammonium nitrate undergoes various chemical reactions, including:
Acylation: Reaction with acyl chlorides to form amides.
Protonation: Reaction with acids to form ethylaminium salts.
Oxidation: This compound can be oxidized using strong oxidizers like potassium permanganate to form acetaldehyde.
N-alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Common reagents used in these reactions include acyl chlorides, alkyl halides, and strong oxidizers like potassium permanganate. The major products formed from these reactions include amides, ethylaminium salts, acetaldehyde, and secondary and tertiary amines .
Wissenschaftliche Forschungsanwendungen
Ethylammonium nitrate has numerous applications in scientific research:
Wirkmechanismus
Ethylammonium nitrate exerts its effects primarily through its basicity and nucleophilic properties. It acts as a nucleophile in various chemical reactions, attacking electrophilic centers in other molecules . Its basicity allows it to accept protons, forming ethylaminium salts in acidic conditions . These properties make it a versatile compound in both chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Ethylammonium nitrate can be compared with other similar compounds, such as:
Methylamine (CH₃NH₂): A simpler amine with one less carbon atom.
Ethylenediamine (C₂H₄(NH₂)₂): A diamine with two amine groups.
Propylamine (C₃H₇NH₂): A primary amine with one additional carbon atom compared to ethylaminium.
This compound is unique due to its balance of simplicity and reactivity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C2H8N+ |
|---|---|
Molekulargewicht |
46.09 g/mol |
IUPAC-Name |
ethylazanium |
InChI |
InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/p+1 |
InChI-Schlüssel |
QUSNBJAOOMFDIB-UHFFFAOYSA-O |
SMILES |
CC[NH3+] |
Kanonische SMILES |
CC[NH3+] |
Piktogramme |
Irritant |
Synonyme |
ethylammonium ethylammonium nitrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(1S,3S,5S,6R,8R,10S,12S,14S,15S,18R,19R,23R)-5,6,22-Trihydroxy-8,14,18-trimethyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1227927.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methyl-4-nitro-3-pyrazolecarboxamide](/img/structure/B1227931.png)

![2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1227935.png)
![5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide](/img/structure/B1227938.png)

![2-amino-7,7-dimethyl-5-oxo-4-[1-phenyl-3-(4-propan-2-ylphenyl)-4-pyrazolyl]-6,8-dihydro-4H-1-benzopyran-3-carbonitrile](/img/structure/B1227943.png)
![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)


